molecular formula C7H9BF3KO3 B13578924 Potassium trifluoro((1-(methoxycarbonyl)-3-oxocyclobutyl)methyl)borate

Potassium trifluoro((1-(methoxycarbonyl)-3-oxocyclobutyl)methyl)borate

Cat. No.: B13578924
M. Wt: 248.05 g/mol
InChI Key: IRJDYIZEPFIBGU-UHFFFAOYSA-N
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Description

Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide is a chemical compound with the molecular formula C6H9BF3KO2

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide can be synthesized through a series of chemical reactions involving boron reagents. One common method involves the reaction of potassium trifluoroborate with a suitable cyclobutyl derivative under controlled conditions. The reaction typically requires the use of a palladium catalyst and a base such as potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes or boronate esters .

Scientific Research Applications

Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide involves its ability to participate in transmetalation reactions. In Suzuki–Miyaura coupling, the compound transfers its boron-containing group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process is highly efficient and occurs under mild conditions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide stands out due to its specific cyclobutyl structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized applications where other boron-containing compounds may not perform as effectively .

Properties

Molecular Formula

C7H9BF3KO3

Molecular Weight

248.05 g/mol

IUPAC Name

potassium;trifluoro-[(1-methoxycarbonyl-3-oxocyclobutyl)methyl]boranuide

InChI

InChI=1S/C7H9BF3O3.K/c1-14-6(13)7(2-5(12)3-7)4-8(9,10)11;/h2-4H2,1H3;/q-1;+1

InChI Key

IRJDYIZEPFIBGU-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CC(=O)C1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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